Tert-butyl 4-(2-(trifluoromethyl)benzamido)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(2-(trifluoromethyl)benzamido)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a benzamido group attached to a piperidine ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(trifluoromethyl)benzamido)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Benzamido Group: The benzamido group is introduced by reacting the piperidine derivative with 2-(trifluoromethyl)benzoic acid or its derivatives under suitable conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Addition of the Tert-butyl Group: The tert-butyl group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzamido group, converting it to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the reduction of the benzamido group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(2-(trifluoromethyl)benzamido)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including agrochemicals and materials science applications.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural features that mimic natural substrates.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(trifluoromethyl)benzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The benzamido group can form hydrogen bonds with target proteins, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-(trifluoromethyl)benzamido)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C18H23F3N2O3 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
tert-butyl 4-[[2-(trifluoromethyl)benzoyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23F3N2O3/c1-17(2,3)26-16(25)23-10-8-12(9-11-23)22-15(24)13-6-4-5-7-14(13)18(19,20)21/h4-7,12H,8-11H2,1-3H3,(H,22,24) |
InChI Key |
QJQVSBFXXOSGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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